3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the pyrazole family, which is widely recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring substituted with dimethyl groups and a butanoic acid moiety, making it a subject of interest for various chemical and biological studies. The presence of the pyrazole structure contributes to its potential biological activities, including anti-inflammatory and antimicrobial properties, which are significant in drug development and therapeutic applications.
The compound is classified under the broader category of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and have been extensively studied for their pharmacological properties. The specific chemical structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can be represented by its molecular formula and its CAS number is 890592-88-8 .
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves several key steps:
The molecular structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid features:
The molecular weight of this compound is approximately 182.22\g/mol, with a boiling point that has not been specifically documented in available literature . The structural representation can be visualized through various chemical drawing software or databases.
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include:
These reactions can lead to the formation of substituted pyrazoles, alcohols, or carboxylic acids based on the specific conditions applied .
The mechanism of action for 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. It may inhibit certain enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects. The exact molecular targets can vary depending on the specific biological context in which the compound is utilized .
The physical properties include:
Chemical properties include:
Relevant data about melting point and specific heat capacity are not extensively documented but are critical for practical applications .
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has several notable applications:
Heterocyclic carboxylic acids represent a structurally diverse class of organic compounds characterized by a carboxyl group (-COOH) attached to a heterocyclic ring system. Within this broad category, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid belongs to the pyrazole-butanic acid subclass, distinguished by its specific molecular architecture. The compound features a 3,5-dimethylpyrazole moiety linked through a nitrogen atom (N1) to the butanoic acid chain at the C3 position. This molecular arrangement creates distinctive electronic properties where the electron-rich pyrazole ring (with nitrogen atoms at positions 1 and 2) interfaces with the electron-withdrawing carboxylic acid functionality [1] [3]. The spatial orientation allows for intramolecular interactions, while substituents at the pyrazole C3 and C5 positions critically influence molecular conformation. Methyl groups at these positions provide steric bulk and electron-donating effects that modulate the compound's acidity, solubility, and hydrogen-bonding capacity. This structural balance enables versatile behavior in both crystalline states and solution environments, making it adaptable for synthetic applications [5] [7].
Table 1: Structural Variants of Pyrazole-Butanoic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid | 957491-07-5 | C₉H₁₄N₂O₂ | 182.22 | Unsubstituted butanoic acid chain |
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid | - | C₈H₁₂N₂O₃ | 184.19 | Hydroxy substituent at C2 position |
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | 890597-25-8 | C₁₁H₁₆N₂O₃ | 224.26 | Acetyl group at pyrazole C4 position |
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | - | C₆H₈N₂O₂ | 140.14 | Carboxylic acid directly attached to pyrazole |
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole | 36140-83-7 | C₈H₉N₃O | 163.18 | Cyanoacetyl substituent at N1 |
The 3,5-dimethylpyrazole unit serves as a privileged scaffold in medicinal chemistry due to its robust hydrogen-bonding capability, metabolic stability, and capacity for π-π stacking interactions with biological targets. When incorporated into 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid, this heterocyclic system confers specific pharmacological advantages. The methyl groups at pyrazole C3 and C5 positions enhance lipophilicity and membrane permeability while the sp²-hybridized nitrogen atoms (particularly N2) serve as hydrogen bond acceptors for target engagement [6]. This molecular framework has demonstrated exceptional versatility in drug design, particularly as a carboxylic acid bioisostere that can mimic natural substrates while offering improved pharmacokinetic properties.
Significantly, the compound's structural features enable dual modes of biological interaction: the pyrazole ring can occupy hydrophobic pockets in enzyme binding sites, while the flexible butanoic acid chain projects the carboxylic acid group into polar regions. This architecture proved instrumental in the development of αvβ6 integrin inhibitors, where the acid group coordinates with metal ions in the integrin's binding site . Structure-activity relationship (SAR) studies reveal that modifications at the pyrazole C4 position dramatically influence target specificity. For instance, 4-acetyl derivatives [8] exhibit enhanced electronic properties that improve binding affinity for metabolic enzymes, while the unsubstituted 3,5-dimethyl variant provides optimal geometry for integrin inhibition [6].
Table 2: Bioactive Applications of Pyrazole-Butanoic Acid Derivatives
Biological Target | Compound Variant | Key Pharmacological Action | Structural Determinants |
---|---|---|---|
αvβ6 Integrin | (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl) derivative | Potent inhibition (pKi = 11) | Stereospecific configuration, phenyl spacer |
Inflammatory Enzymes | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid | Anti-inflammatory activity | β-hydroxy acid functionality |
Microbial Targets | 4-Acetyl substituted derivatives | Antimicrobial action | Carbonyl group at C4 position |
Metabolic Pathways | Unsubstituted pyrazole-butanoic acids | Enzyme modulation | Minimal steric bulk at C4 |
The synthetic exploration of pyrazole-butanic acids emerged from mid-20th century investigations into heterocyclic carboxylic acids. Initial synthetic routes relied on nucleophilic substitution reactions between 3,5-dimethylpyrazole and halogenated butanoic esters, followed by alkaline hydrolysis. These methods suffered from moderate yields (typically 45-60%) due to competing N2 alkylation and regioselectivity challenges inherent to unsymmetrical pyrazoles [3] [10]. The landmark development of CAS 957491-07-5 in the early 2000s represented a significant advance, providing researchers with a stable, characterized reference compound for pharmacological studies [3].
The evolution continued with the introduction of catalytic asymmetric synthesis techniques. A transformative advancement occurred through rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids using (R)-BINAP ligands, enabling stereocontrolled production of (S)-configured derivatives with over 95% enantiomeric excess . This methodological breakthrough facilitated the creation of high-affinity αvβ6 integrin inhibitors for idiopathic pulmonary fibrosis treatment, where the specific stereochemistry at C3 proved critical for target engagement. The compound's development trajectory reflects three key phases: (1) early exploration of pyrazole alkylation chemistry (1980s-1990s), (2) purification and characterization of key derivatives (early 2000s, CAS 957491-07-5), and (3) contemporary applications in targeted drug delivery systems (post-2010) leveraging its high water solubility (>71 mg/mL at pH 7) and favorable dissociation kinetics (t½ = 7 hours) .
Table 3: Historical Milestones in Development
Time Period | Key Advancement | Impact on Compound Utility |
---|---|---|
1980s-1990s | Nucleophilic displacement synthesis | Established basic synthetic access to pyrazole-butanic acids |
Early 2000s | Characterization of CAS 957491-07-5 | Provided reference material for biological screening |
2007 | Introduction of 4-acetyl variant (CAS 890597-25-8) | Enhanced electronic properties for enzyme targeting |
2010s | Rhodium-catalyzed asymmetric synthesis | Enabled stereoselective production of (S)-enantiomers |
2018 | Integration into αvβ6 integrin inhibitor (PMID 30215258) | Demonstrated therapeutic application in pulmonary fibrosis |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: